Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester
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Overview
Description
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester typically involves the Fischer esterification process. This method requires the reaction of butanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester primarily involves its hydrolysis to release butanoic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds . The released butanoic acid can then participate in various metabolic pathways, exerting its effects through interactions with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2,2-dimethyl-, methyl ester
- Butanoic acid, 3,3-dimethyl-, methyl ester
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Uniqueness
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is unique due to its specific structural configuration, which includes a dioxolane ring. This structural feature imparts distinct chemical properties, such as increased stability and resistance to hydrolysis compared to other esters. Additionally, the presence of the dioxolane ring can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57415-99-3 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
JMMOQNCIYAMRDB-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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